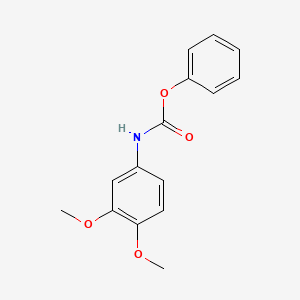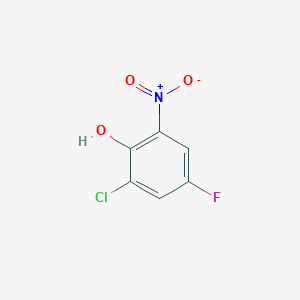
2-クロロ-4-フルオロ-6-ニトロフェノール
概要
説明
2-Chloro-4-fluoro-6-nitrophenol, also known as 2-CFNP, is an organic compound belonging to the class of nitrophenols. It is a colorless to yellowish-brown crystalline solid with a molar mass of 218.5 g/mol. 2-CFNP is used in various scientific research applications, such as the synthesis of organic compounds, the production of dyes, and the study of biochemical and physiological effects.
科学的研究の応用
フルオロカテコールの酵素的製造
“2-クロロ-4-フルオロ-6-ニトロフェノール”は、様々な医薬品や農薬の合成における重要な中間体であるフルオロカテコールの酵素的製造に使用されてきました .
農薬、染料、医薬品の原料
“2-クロロ-4-フルオロ-6-ニトロフェノール”などの塩素化ニトロフェノールは、様々な農薬、染料、医薬品の化学合成における中間体として広く用いられてきました .
生分解研究
“2-クロロ-4-フルオロ-6-ニトロフェノール”を含む塩素化ニトロフェノールの生分解に関する研究が行われており、特定の細菌株がこれらの化合物を唯一の炭素源、窒素源、エネルギー源として利用できることが明らかになっています .
Safety and Hazards
While specific safety and hazard information for 2-Chloro-4-fluoro-6-nitrophenol is not available in the search results, it is generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling similar chemical compounds .
作用機序
- For example, Cupriavidus sp. CNP-8, a Gram-negative bacterium, degrades 2C4F6NP via the 1,2,4-benzenetriol (BT) pathway. The hnp gene cluster in this strain is involved in 2C4F6NP catabolism. HnpAB, a two-component FAD-dependent monooxygenase, converts 2C4F6NP to BT via chloro-1,4-benzoquinone. HnpC, a BT 1,2-dioxygenase, further cleaves BT into maleylacetate .
Biochemical Pathways
生化学分析
Biochemical Properties
2-Chloro-4-fluoro-6-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monooxygenases and dioxygenases, which facilitate its degradation and transformation. For instance, in certain bacterial strains, 2-Chloro-4-fluoro-6-nitrophenol is metabolized via pathways involving enzymes like flavin adenine dinucleotide-dependent monooxygenase and benzenetriol dioxygenase. These interactions typically involve the oxidation of the phenol ring, leading to the formation of intermediate compounds that are further processed by the cell .
Cellular Effects
The effects of 2-Chloro-4-fluoro-6-nitrophenol on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Chloro-4-fluoro-6-nitrophenol has been shown to induce oxidative stress in certain cell types, leading to the activation of stress response pathways and changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-4-fluoro-6-nitrophenol exerts its effects through various mechanisms. One of the primary modes of action involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of 2-Chloro-4-fluoro-6-nitrophenol to monooxygenases can result in the oxidation of the phenol ring, producing reactive intermediates that can further interact with other biomolecules. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in stress response and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-fluoro-6-nitrophenol can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of 2-Chloro-4-fluoro-6-nitrophenol can accumulate, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-fluoro-6-nitrophenol in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may have minimal impact on physiological processes, while higher doses can induce toxic effects. For example, high doses of 2-Chloro-4-fluoro-6-nitrophenol have been associated with behavioral changes, gastrointestinal disturbances, and other adverse effects in rodent models. These findings highlight the importance of determining the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
2-Chloro-4-fluoro-6-nitrophenol is involved in several metabolic pathways, primarily those related to its degradation and detoxification. In microbial systems, this compound is metabolized via the benzenetriol pathway, which involves the sequential action of monooxygenases and dioxygenases. These enzymes facilitate the breakdown of 2-Chloro-4-fluoro-6-nitrophenol into less toxic intermediates that can be further processed and excreted by the cell. The involvement of specific cofactors, such as flavin adenine dinucleotide, is crucial for the catalytic activity of these enzymes .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-fluoro-6-nitrophenol is transported and distributed through various mechanisms. This compound can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes. Additionally, the distribution of 2-Chloro-4-fluoro-6-nitrophenol within tissues can be influenced by factors such as solubility and affinity for specific cellular compartments. These interactions play a critical role in determining the localization and accumulation of the compound within the organism .
Subcellular Localization
The subcellular localization of 2-Chloro-4-fluoro-6-nitrophenol is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals and post-translational modifications. For example, the presence of specific functional groups on 2-Chloro-4-fluoro-6-nitrophenol can influence its localization to the mitochondria, where it may exert effects on mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-chloro-4-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDUVIWPGCVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395604 | |
| Record name | 2-chloro-4-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58348-98-4 | |
| Record name | 2-chloro-4-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
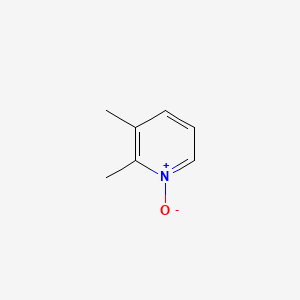
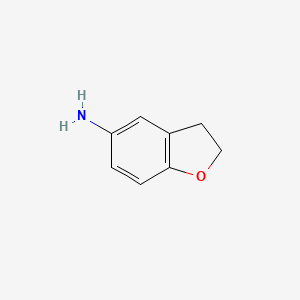
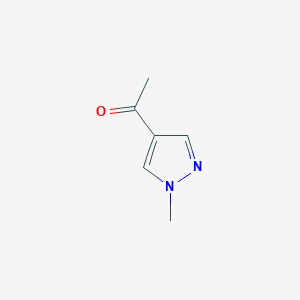
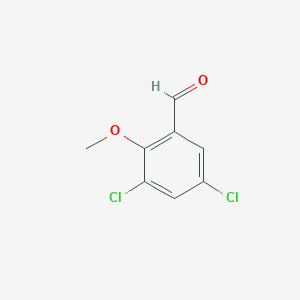
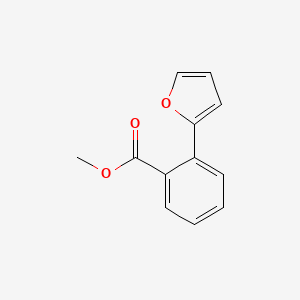
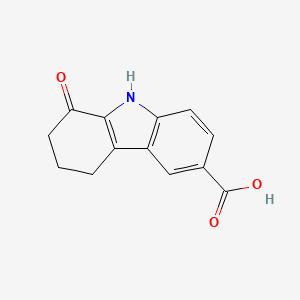
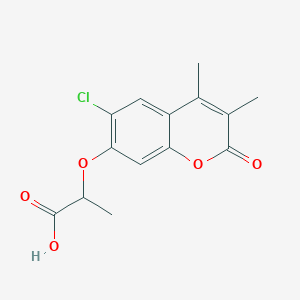
![(E)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one](/img/structure/B1307958.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(4-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1307966.png)

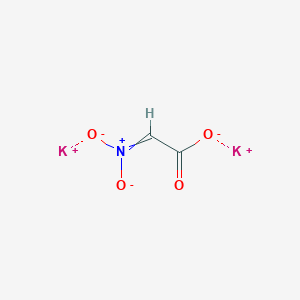
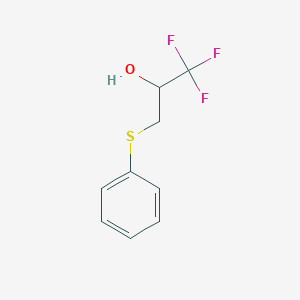
![2-[3-Oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B1307982.png)
